2,4,5,7-Tetramethylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

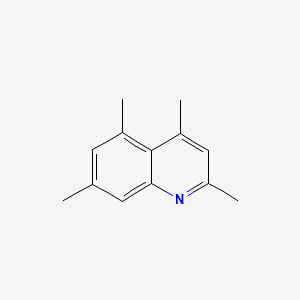

2,4,5,7-Tetramethylquinoline , also known as 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline , is a chemical compound with the empirical formula C₁₃H₁₉N . It falls within the class of quinoline derivatives and exhibits interesting properties relevant to various applications .

Synthesis Analysis

The synthesis of This compound involves several methods, including cyclization reactions of appropriate precursors. One common approach is the condensation of 2,4,5,7-tetramethyl-1,2,3,4-tetrahydroquinoline with suitable reagents. Researchers have explored both traditional and novel synthetic routes to obtain this compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a quinoline ring system with four methyl groups strategically positioned at the 2, 4, 5, and 7 positions. The compound adopts a planar or nearly planar conformation due to the aromatic nature of the quinoline ring. The presence of these methyl substituents influences its electronic properties and reactivity .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations can lead to the modification of its functional groups or the formation of derivatives. Researchers have investigated its behavior under different reaction conditions to understand its reactivity and potential applications .

Physical and Chemical Properties Analysis

Mechanism of Action

The specific mechanism of action for 2,4,5,7-Tetramethylquinoline depends on its context of use. In some cases, it may act as a ligand, participating in coordination chemistry. In other applications, it could exhibit antioxidant properties or serve as a precursor for the synthesis of more complex molecules. Further studies are needed to elucidate its precise mechanisms in different systems .

Future Directions

Research on 2,4,5,7-Tetramethylquinoline continues to explore its potential applications in fields such as materials science, organic synthesis, and pharmaceuticals. Future investigations should focus on understanding its biological activities, developing efficient synthetic routes, and optimizing its properties for specific uses .

Properties

IUPAC Name |

2,4,5,7-tetramethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-8-5-9(2)13-10(3)7-11(4)14-12(13)6-8/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACXIZJJYOIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654350 |

Source

|

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139719-13-4 |

Source

|

| Record name | 2,4,5,7-Tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine](/img/structure/B593102.png)